Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoro-2-hydroxypropanoic acid and 2-methylpropanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired ester linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and advanced purification methods are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Methyl 3,3,3-trifluoro-2-oxopropanoate: Another fluorinated compound with distinct chemical properties and uses.
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate is unique due to its combination of trifluoromethyl groups and a hydroxy-amino ester structure. This combination imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-4(2)5(13)12-7(15,6(14)16-3)8(9,10)11/h4,15H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRHCINTHUBZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C(=O)OC)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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